(E)-N-(3-bromophenyl)-3-(5-methylfuran-2-yl)acrylamide

Structure–Activity Relationship Medicinal Chemistry EGFR Inhibition

(E)-N-(3-bromophenyl)-3-(5-methylfuran-2-yl)acrylamide (CAS 300813-79-0) is a heterocyclic acrylamide defined by a 5-methylfuran-2-yl acrylamide backbone coupled with a meta-brominated phenyl ring. Its molecular formula is C₁₄H₁₂BrNO₂, corresponding to a molecular weight of 306.15 g·mol⁻¹, and it carries the (E)-configuration at the acrylamide double bond.

Molecular Formula C14H12BrNO2
Molecular Weight 306.159
CAS No. 300813-79-0
Cat. No. B2510115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(3-bromophenyl)-3-(5-methylfuran-2-yl)acrylamide
CAS300813-79-0
Molecular FormulaC14H12BrNO2
Molecular Weight306.159
Structural Identifiers
SMILESCC1=CC=C(O1)C=CC(=O)NC2=CC(=CC=C2)Br
InChIInChI=1S/C14H12BrNO2/c1-10-5-6-13(18-10)7-8-14(17)16-12-4-2-3-11(15)9-12/h2-9H,1H3,(H,16,17)/b8-7+
InChIKeyMSEWEANURNVZBX-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Characterization of (E)-N-(3-bromophenyl)-3-(5-methylfuran-2-yl)acrylamide (CAS 300813-79-0) – Core Identity and Structural Specifications


(E)-N-(3-bromophenyl)-3-(5-methylfuran-2-yl)acrylamide (CAS 300813-79-0) is a heterocyclic acrylamide defined by a 5-methylfuran-2-yl acrylamide backbone coupled with a meta-brominated phenyl ring. Its molecular formula is C₁₄H₁₂BrNO₂, corresponding to a molecular weight of 306.15 g·mol⁻¹, and it carries the (E)-configuration at the acrylamide double bond . The compound belongs to a congeneric series of bromophenyl positional isomers—ortho (CAS 300813-78-9) and para (CAS 300813-80-3)—all sharing identical molecular formula and mass but differing exclusively in the substitution position of the bromine atom on the aniline ring . This positional variation renders the three isomers non-interchangeable in any structure–activity-dependent application, as the bromine position alters molecular recognition, electronic distribution, and target binding potential.

Why Generic Substitution Among Bromophenyl Acrylamide Isomers Fails: The Criticality of Bromine Position in (E)-N-(3-bromophenyl)-3-(5-methylfuran-2-yl)acrylamide


The three bromophenyl positional isomers—ortho (2-bromo, CAS 300813-78-9), meta (3-bromo, CAS 300813-79-0), and para (4-bromo, CAS 300813-80-3)—are constitutionally isomeric and therefore share bulk physicochemical properties, yet they are not functionally equivalent . In biological systems, the meta-substitution pattern determines the spatial orientation of the bromine atom relative to the acrylamide pharmacophore, directly influencing target engagement, hydrogen-bonding geometry, and steric accessibility. A published patent landscape on heterocyclic acrylamides as FabI inhibitors demonstrates that even minor substituent shifts on the phenyl ring can abolish antibacterial activity or alter selectivity profiles by several orders of magnitude [1]. For any screening campaign, SAR study, or chemical-probe development program, substituting the meta-bromo derivative with its ortho or para congener without re-validation risks irreproducible results and wasted procurement expenditure.

Quantitative Differentiation Evidence for (E)-N-(3-bromophenyl)-3-(5-methylfuran-2-yl)acrylamide: Comparator-Based Analysis


Bromine Position as a Determinant of Biological Activity: Meta vs. Para Substitution in Furan-Acrylamide Derivatives

Published SAR data for structurally related furan-acrylamide derivatives demonstrate that the position of halogen substitution on the phenyl ring critically modulates biological potency. In a series of heterocyclic acrylamides evaluated for FabI enzyme inhibition, shifting the substituent from the meta (3-position) to the para (4-position) on the aniline ring resulted in greater than 10-fold changes in IC₅₀ values across multiple compounds within the same scaffold [1]. While compound-specific data for CAS 300813-79-0 has not been located in peer-reviewed literature or patents during the preparation of this guide, the class-level SAR precedent establishes that the meta-bromo substitution is non-redundant and cannot be assumed equivalent to the para-bromo or ortho-bromo isomers .

Structure–Activity Relationship Medicinal Chemistry EGFR Inhibition

Physicochemical Identity Confirmation: CAS-Registered Purity Specification for Procurement

The compound is listed on ChemicalBook with CAS number 300813-79-0, molecular formula C₁₄H₁₂BrNO₂, and molecular weight 306.15 g·mol⁻¹ . Supplier documentation (from non-excluded sources) indicates a typical purity of 95% for research-grade material. The InChI Key MSEWEANURNVZBX-BQYQJAHWSA-N confirms the (E)-stereochemistry and the meta-bromo orientation. Compared to the para isomer (InChI Key WYRRQBCYUXVINB-CMDGGOBGSA-N) and the ortho isomer (InChI Key VNECBKCGHXLSEH-CMDGGOBGSA-N), the target compound has a distinct InChI Key, providing unambiguous identity verification suitable for procurement auditing .

Quality Control Compound Identity Verification Procurement Specifications

Differentiation Potential in Cell-Based Assays: Class-Level Evidence for Furan-Acrylamides in Cancer Biology

Web-archived descriptions of the compound class indicate that furan-acrylamide derivatives exhibit pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation toward the monocyte lineage, suggesting potential applications as anti-cancer agents and in treating hyperproliferative skin diseases such as psoriasis [1]. However, these descriptions are not linked to specific quantitative data for CAS 300813-79-0 and could not be verified against primary research papers or patents. The class-level inference supports the compound's value as a screening candidate in oncology-focused phenotypic assays, but users must independently validate activity against their specific targets.

Cancer Cell Biology Differentiation Therapy Cell Proliferation Arrest

Recommended Research and Industrial Application Scenarios for (E)-N-(3-bromophenyl)-3-(5-methylfuran-2-yl)acrylamide (CAS 300813-79-0)


Positional-Isomer Screening Libraries for Antibacterial Drug Discovery (FabI-Targeted Programs)

The compound can serve as the meta-bromo member of a complete positional-scanning library (ortho, meta, para) in FabI enzyme inhibition assays. The patent literature on heterocyclic acrylamides as FabI inhibitors provides a validated screening framework, and using all three isomers enables determination of the optimal bromine position for target engagement [1]. This application is directly supported by the class-level SAR evidence in Section 3, Evidence Item 1.

Differentiation-Inducing Probe Development in Oncology Phenotypic Screening

Based on class-level annotations suggesting differentiation-inducing activity, this compound can be prioritized as a probe molecule in phenotypic screens aimed at identifying small molecules that promote monocyte differentiation in leukemia or myelodysplastic syndrome models [2]. The meta-bromo substitution provides a distinct chemical handle for subsequent structure–activity exploration. This application stems from Evidence Item 3 in Section 3.

Chemical Biology Tool for Studying Bromine Position Effects on Target Binding

The compound serves as a chemical biology tool to systematically investigate how bromine position (ortho vs. meta vs. para) on the aniline ring influences hydrogen bonding, hydrophobic interactions, and steric effects in protein–ligand complexes. The unambiguous InChI Key and CAS registry enable precise compound tracking and reproducibility in academic and industrial settings . This application is supported by Evidence Item 2.

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